molecular formula C14H21BN2O3 B8374879 (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid

(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid

Cat. No.: B8374879
M. Wt: 276.14 g/mol
InChI Key: LAPLNOGWRYGCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperazine ring bearing an isopropyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-isopropylpiperazine, which can be synthesized by reacting isopropylamine with piperazine.

    Coupling with Phenylboronic Acid: The piperazine derivative is then coupled with phenylboronic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like palladium(0) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Piperazines: Formed through nucleophilic substitution on the piperazine ring.

Scientific Research Applications

(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. In biological systems, boronic acids can inhibit enzymes by interacting with active site residues, which is of interest in drug design.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the piperazine and isopropyl groups.

    4-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid: Similar structure but with a methyl group instead of an isopropyl group on the piperazine ring.

    4-(4-Butylpiperazine-1-carbonyl)phenylboronic Acid: Similar structure but with a butyl group instead of an isopropyl group on the piperazine ring.

Uniqueness

(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may enhance its utility in specific applications, such as in the synthesis of more complex molecules or in drug design.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C14H21BN2O3/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(6-4-12)15(19)20/h3-6,11,19-20H,7-10H2,1-2H3

InChI Key

LAPLNOGWRYGCKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-carboxyphenylboronic acid (1 eq, 213 mg) in DMF (5 ml) is treated with 1-isopropylpiperazine (1 eq, 155 mg) and the reaction mixture is stirred at RT for 10 minutes. TEA (1.2 eq, 0.202 ml) and HATU (2.4 eq, 1.104 g) are added and the resulting mixture is stirred at RT overnight. The reaction is quenched by addition of water and the mixture is extracted with DCM (2×). The combined organic portions are washed with brine, dried (MgSO4) and concentrated in vacuo. The residue is dried in vacuo at 50° C. overnight to afford the title compound which is used without further purification [M+H]+=277
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.202 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.104 g
Type
reactant
Reaction Step Two

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